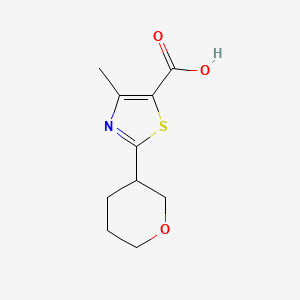

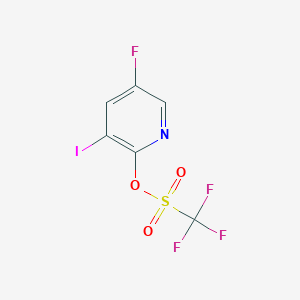

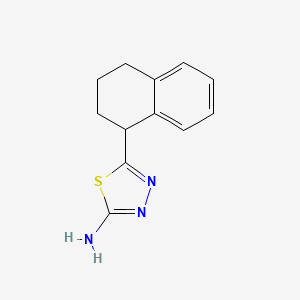

![molecular formula C8H9N3O B1454466 4,5-Dihidro-1H-pirido[2,3-b][1,4]diazepin-2(3H)-ona CAS No. 757966-64-6](/img/structure/B1454466.png)

4,5-Dihidro-1H-pirido[2,3-b][1,4]diazepin-2(3H)-ona

Descripción general

Descripción

4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one, otherwise known as 4,5-DHPPD, is a heterocyclic compound belonging to the pyridodiazepinone family. It is a naturally occurring compound found in some plants and is also synthesized in the laboratory. 4,5-DHPPD is a versatile compound that has been used as a building block in the synthesis of other compounds, as well as in a variety of scientific research applications.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

La estructura central de 4,5-Dihidro-1H-pirido[2,3-b][1,4]diazepin-2(3H)-ona se ha utilizado en la síntesis de nuevos compuestos con potente actividad anticancerígena. Estos compuestos se dirigen al receptor del factor de crecimiento epidérmico (EGFR), que desempeña un papel fundamental en la supervivencia celular, el crecimiento, la diferenciación y la formación de tumores . La sobreexpresión del EGFR se observa en varios tipos de cáncer, incluidos el cáncer de mama, ovario, cabeza, cuello y colon. Los derivados de este compuesto han mostrado una potencia significativa contra las líneas celulares cancerosas, lo que indica su potencial como andamiaje para desarrollar nuevos fármacos anticancerígenos .

Inhibición del EGFR

Se han sintetizado y evaluado derivados de This compound por su capacidad para inhibir el EGFR . El EGFR es un objetivo principal en la terapia del cáncer debido a su participación en la proliferación y diseminación de las células cancerosas. Los compuestos basados en esta estructura han demostrado actividad inhibitoria del EGFR, lo cual es crucial para el desarrollo de terapias contra el cáncer dirigidas .

Síntesis de Derivados de Triazol Fusionados

El compuesto sirve como intermedio en la síntesis de derivados de triazol fusionados. Estos derivados se sintetizan mediante una reacción de clic seguida de un proceso de acoplamiento de enlaces C–C. Los compuestos de triazol fusionados exhiben una gama de propiedades farmacológicas, incluida la actividad anticancerígena, lo que los hace valiosos en la química medicinal .

Desarrollo de Farmacóforos

La estructura de This compound se puede modificar para introducir farmacóforos como grupos alquilo o aralquilo y sulfonilo. Estas modificaciones mejoran la actividad antiproliferativa del compuesto contra varias líneas celulares cancerosas, lo que sugiere su papel en el diseño de nuevos fármacos antitumorales .

Acoplamiento Molecular y Dinámica

Se han realizado estudios de acoplamiento molecular con derivados de este compuesto para comprender sus orientaciones de unión en los sitios activos de varios receptores, como c-Met. Las simulaciones de dinámica molecular evalúan aún más las estabilidades de unión entre los compuestos sintetizados y sus receptores, proporcionando información sobre las interacciones fármaco-receptor y el diseño de fármacos más efectivos .

Actividad Antiproliferativa

El compuesto y sus derivados se han evaluado por su actividad antiproliferativa contra diferentes líneas celulares cancerosas utilizando ensayos como MTT. Han mostrado una actividad moderada a excelente, con valores de IC50 que indican su potencial como agentes antiproliferativos. Esta actividad es crucial para el desarrollo de fármacos que pueden inhibir la proliferación y metástasis de las células tumorales .

Mecanismo De Acción

Target of Action

Similar compounds have been found to target cyclin-dependent kinases (cdks) and the epidermal growth factor receptor (egfr) .

Mode of Action

Compounds that target cdks typically inhibit their activity, preventing the phosphorylation of key components for cell proliferation . Similarly, compounds that target EGFR typically inhibit its activity, preventing cell survival, growth, differentiation, and tumor formation .

Biochemical Pathways

Inhibition of cdks and egfr would affect cell cycle progression and signal transduction pathways involved in cell survival and proliferation .

Result of Action

Inhibition of cdks and egfr would likely result in decreased cell proliferation and potentially induce apoptosis .

Análisis Bioquímico

Biochemical Properties

4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction with CDKs involves binding to the active site, inhibiting their activity, and thus affecting cell proliferation. Additionally, 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one can interact with other proteins involved in signal transduction pathways, further influencing cellular processes.

Cellular Effects

The effects of 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cell lines such as Hela, A549, HepG2, and MCF-7 . It influences cell function by modulating cell signaling pathways, including the PI3K-Akt and MAPK pathways, which are critical for cell survival and apoptosis. Furthermore, 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CDKs, leading to their inhibition . This binding is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site. Additionally, the compound can modulate the activity of transcription factors, thereby influencing gene expression. The inhibition of CDKs results in cell cycle arrest, which is a critical mechanism for its antiproliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent across both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels. The compound’s metabolism also affects its pharmacokinetics, including its half-life and bioavailability.

Transport and Distribution

Within cells and tissues, 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as tissue permeability and the presence of specific transporters that facilitate its uptake and localization.

Subcellular Localization

The subcellular localization of 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, can further regulate its localization and activity within the cell.

Propiedades

IUPAC Name |

1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c12-7-3-5-10-8-6(11-7)2-1-4-9-8/h1-2,4H,3,5H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJBUDNRWYUVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=CC=N2)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679149 | |

| Record name | 1,3,4,5-Tetrahydro-2H-pyrido[2,3-b][1,4]diazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

757966-64-6 | |

| Record name | 1,3,4,5-Tetrahydro-2H-pyrido[2,3-b][1,4]diazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

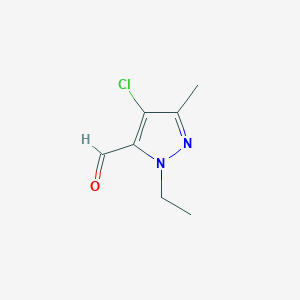

![[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1454391.png)

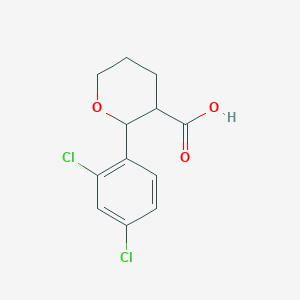

![3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1454392.png)

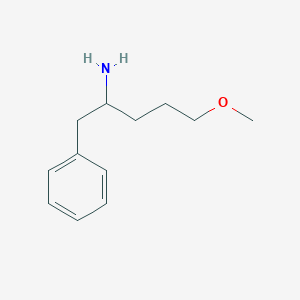

![4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid](/img/structure/B1454398.png)

![6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1454399.png)